

Spectroscopic Analysis of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine: A Comparative Guide

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Compound of Interest

Compound Name: 1-[(4-Tert-butylphenyl)sulfonyl]piperazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of **1-[(4-tert-butylphenyl)sulfonyl]piperazine** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed comparison between predicted NMR data for **1-[(4-tert-butylphenyl)sulfonyl]piperazine** and experimental data for a structurally related alternative, 1-(phenylsulfonyl)piperazine. This comparative approach offers valuable insights into the expected spectral features and aids in the structural elucidation of similar sulfonylpiperazine derivatives.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the molecular structure of **1-[(4-tert-butylphenyl)sulfonyl]piperazine** is presented below with conventional atom numbering.

Figure 1. Molecular structure of **1-[(4-tert-butylphenyl)sulfonyl]piperazine**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and

coupling constants (J) in Hertz (Hz) for **1-[(4-tert-butylphenyl)sulfonyl]piperazine** are compared with the experimental data for 1-(phenylsulfonyl)piperazine.

Assignment	1-[(4-tert-butylphenyl)sulfonyl]piperazine (Predicted)	Alternative A: 1-(Phenylsulfonyl)piperazine (Experimental)
H-2, H-6 (Piperazine)	3.15 (t, J = 5.0 Hz, 4H)	3.09 (t, J = 5.0 Hz, 4H)
H-3, H-5 (Piperazine)	2.85 (t, J = 5.0 Hz, 4H)	2.81 (t, J = 5.0 Hz, 4H)
NH (Piperazine)	1.85 (s, 1H)	1.90 (s, 1H)
H-2', H-6' (Aromatic)	7.65 (d, J = 8.5 Hz, 2H)	7.70-7.75 (m, 2H)
H-3', H-5' (Aromatic)	7.55 (d, J = 8.5 Hz, 2H)	7.50-7.60 (m, 3H)
-C(CH ₃) ₃	1.33 (s, 9H)	-

Table 1. Comparison of ¹H NMR data (400 MHz, CDCl₃).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of a molecule. The predicted chemical shifts (δ) in ppm for **1-[(4-tert-butylphenyl)sulfonyl]piperazine** are compared with the experimental data for 1-(phenylsulfonyl)piperazine.

Assignment	1-[(4-tert-butylphenyl)sulfonyl]piperazine (Predicted)	Alternative A: 1-(Phenylsulfonyl)piperazine (Experimental)
C-2, C-6 (Piperazine)	46.5	46.2
C-3, C-5 (Piperazine)	45.8	45.5
C-1' (Aromatic)	132.5	135.8
C-2', C-6' (Aromatic)	127.8	127.2
C-3', C-5' (Aromatic)	126.2	129.1
C-4' (Aromatic)	156.5	132.8
-C(CH ₃) ₃	35.2	-
-C(CH ₃) ₃	31.1	-

Table 2. Comparison of ¹³C NMR data (100 MHz, CDCl₃).

Experimental Protocols

The following provides a typical experimental protocol for acquiring NMR spectra of sulfonylpiperazine derivatives.

Instrumentation: NMR spectra are typically recorded on a Bruker Avance III 400 spectrometer, or equivalent, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are acquired at room temperature. Key parameters include:

- Pulse Program: zg30
- Number of Scans: 16

- Relaxation Delay: 1.0 s
- Spectral Width: 8278 Hz (20.6 ppm)
- Acquisition Time: 3.98 s

Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl_3 (δ 7.26 ppm) or TMS (δ 0.00 ppm).

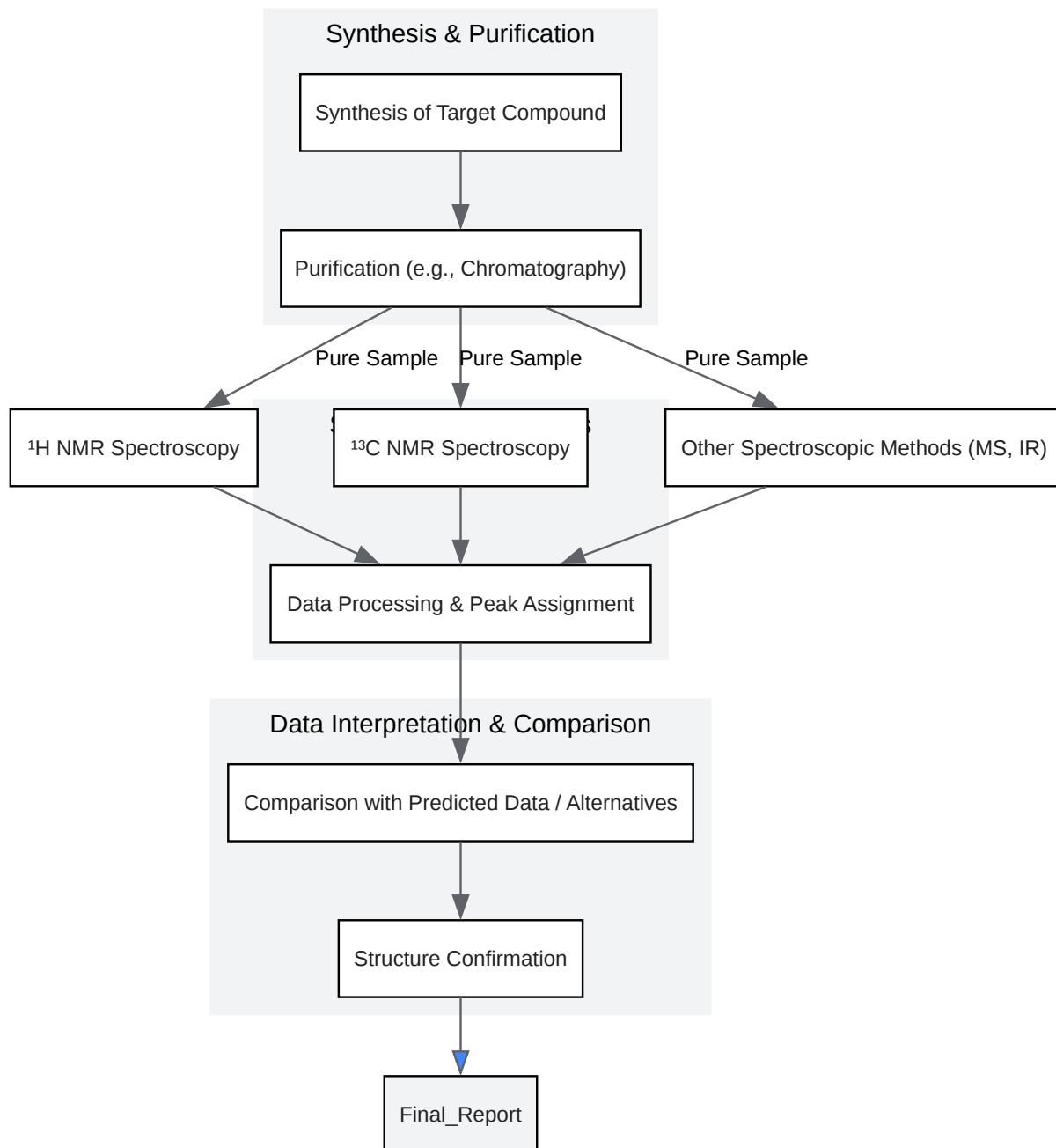
^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are recorded with proton decoupling. Key parameters include:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 24038 Hz (238.9 ppm)
- Acquisition Time: 1.36 s

Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (δ 77.16 ppm).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a synthesized compound like **1-[(4-tert-butylphenyl)sulfonyl]piperazine**.



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Figure 2. Workflow for synthesis and spectroscopic characterization.

This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel sulfonylpiperazine derivatives, providing a framework for

spectroscopic analysis and structural confirmation. The comparison with a known analogue offers a practical approach in the absence of readily available experimental data for the target compound.

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